molecular formula C22H47O3P B093520 1-Diethoxyphosphoryloctadecane CAS No. 16165-72-3

1-Diethoxyphosphoryloctadecane

Cat. No.: B093520
CAS No.: 16165-72-3
M. Wt: 390.6 g/mol
InChI Key: UEWWTCMOZVEWAQ-UHFFFAOYSA-N
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Description

1-Diethoxyphosphoryloctadecane is an organic compound with the molecular formula C22H47O3P It is a phosphorylated derivative of octadecane, characterized by the presence of a diethoxyphosphoryl group

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Diethoxyphosphoryloctadecane can be synthesized through a two-step process involving the reaction of octadecyl diethyl phosphonite with trimethylsilyl bromide in dichloromethane. The reaction is carried out under an inert atmosphere (argon) and involves stirring overnight .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The use of continuous flow reactors and optimization of reaction parameters can enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions: 1-Diethoxyphosphoryloctadecane undergoes various chemical reactions, including:

    Oxidation: The phosphoryl group can be oxidized under specific conditions.

    Substitution: The diethoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or peracids can be used for oxidation reactions.

    Substitution: Nucleophiles like amines or alcohols can be employed for substitution reactions.

Major Products:

    Oxidation: The major product is the corresponding phosphoric acid derivative.

    Substitution: The products depend on the nucleophile used, resulting in various substituted phosphoryloctadecanes.

Scientific Research Applications

1-Diethoxyphosphoryloctadecane has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for other phosphorylated compounds.

    Biology: Investigated for its potential role in biological systems, particularly in membrane studies due to its amphiphilic nature.

    Medicine: Explored for drug delivery systems owing to its ability to interact with biological membranes.

    Industry: Utilized in surface modification and as an additive in lubricants and coatings.

Mechanism of Action

The mechanism by which 1-Diethoxyphosphoryloctadecane exerts its effects involves its interaction with molecular targets such as cell membranes. The diethoxyphosphoryl group can form hydrogen bonds and electrostatic interactions with membrane components, altering membrane properties and potentially affecting membrane-bound processes .

Comparison with Similar Compounds

  • 1-Diethoxyphosphorylheptadecane
  • 1-Diethoxyphosphorylnonadecane
  • 1-Diethoxyphosphoryleicosane

Comparison: 1-Diethoxyphosphoryloctadecane is unique due to its specific chain length and the presence of the diethoxyphosphoryl group. Compared to its analogs, it may exhibit different physicochemical properties, such as solubility and melting point, which can influence its applications in various fields .

Properties

IUPAC Name

1-diethoxyphosphoryloctadecane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H47O3P/c1-4-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-26(23,24-5-2)25-6-3/h4-22H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEWWTCMOZVEWAQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCCP(=O)(OCC)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H47O3P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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